An In-depth Technical Guide to the Glycosidase Inhibitor 1-Deoxynojirimycin
An In-depth Technical Guide to the Glycosidase Inhibitor 1-Deoxynojirimycin
Disclaimer: Initial searches for a compound specifically named "Glycosidase-IN-1" did not yield any results in publicly available scientific literature. Therefore, this guide focuses on a well-characterized and potent glycosidase inhibitor, 1-Deoxynojirimycin (B1663644) (DNJ) , as a representative example to fulfill the detailed technical requirements of the original request.
Introduction
1-Deoxynojirimycin (DNJ), a polyhydroxylated piperidine (B6355638) alkaloid, is a prominent natural product with significant therapeutic potential.[1] It is primarily known as a potent inhibitor of α-glucosidases, enzymes responsible for the breakdown of complex carbohydrates.[1] The journey of DNJ began with the discovery of its parent compound, nojirimycin (B1679825), in the 1960s from Streptomyces species. The chemical reduction of nojirimycin led to the synthesis of the more stable 1-deoxynojirimycin.[2] However, its independent isolation from the roots of the mulberry tree (Morus alba) in 1976 was a pivotal moment in its research trajectory.[2] Initially recognized for its antibiotic properties, subsequent investigations revealed its potent inhibitory activity against α-glucosidases, laying the foundation for its development as an anti-hyperglycemic agent.[2]
Structurally similar to D-glucose, DNJ competitively inhibits α-glucosidases in the small intestine, which delays glucose absorption and reduces postprandial hyperglycemia. Beyond its anti-diabetic properties, DNJ and its derivatives have demonstrated a broad spectrum of biological activities, including antiviral (notably anti-HIV), anti-obesity, and potential anticancer effects. This has spurred extensive research into its chemical synthesis and the development of novel derivatives with enhanced potency and selectivity.
Quantitative Biological Data
The inhibitory potency of 1-Deoxynojirimycin and its derivatives against various glycosidases is a critical measure of their therapeutic potential. This data is typically presented as the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).
| Compound | Enzyme | Organism/Source | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | Yeast | 35 | 25 | |
| 1-Deoxynojirimycin (DNJ) | β-Glucosidase | - | 71 | - | |
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | - | 8.15 ± 0.12 | - | |
| DNJ Derivative 6 | α-Glucosidase | - | 0.51 ± 0.02 | - | |
| N-Butyl-DNJ (NB-DNJ) | GBA1 (Lysosomal β-glucosidase) | Recombinant Human | - | 34 | |
| N-Butyl-DNJ (NB-DNJ) | GBA2 (Non-lysosomal β-glucosidase) | - | - | 48.3 ± 0.2 | |
| N-Butyl-DNJ (NB-DNJ) | α-Glucosidase | - | - | 515 ± 19 | |
| 1-Deoxynojirimycin (DNJ) | Amylo-1,6-glucosidase (1,6-GL) | - | 0.16 | - |
Experimental Protocols
Chemical Synthesis of 1-Deoxynojirimycin Derivatives
The following is a general procedure for the N-alkylation of 1-deoxynojirimycin to create derivatives with potentially enhanced biological activity.
Materials:
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1-Deoxynojirimycin (DNJ)
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Desired alkyl bromide or bromoalkyl intermediate
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Potassium carbonate (K₂CO₃)
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Anhydrous Dimethylformamide (DMF)
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Acetone
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Ethyl acetate
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Silica (B1680970) gel for column chromatography
Procedure:
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Synthesis of Bromoalkyl Intermediate (if necessary): In some cases, a bifunctional linker is first attached to another molecule before reacting with DNJ.
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N-Alkylation Reaction:
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To a solution of the bromoalkyl intermediate (or the desired alkyl bromide) in anhydrous DMF, add K₂CO₃ and 1-deoxynojirimycin.
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The reaction mixture is stirred at 80 °C overnight.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Once the reaction is complete, remove the solvent under reduced pressure.
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Purification:
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The crude product is purified by silica gel column chromatography.
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Characterization:
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The structure of the synthesized compounds is confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and high-resolution mass spectrometry (HRMS).
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Purity is assessed by high-performance liquid chromatography (HPLC).
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In Vitro α-Glucosidase Inhibition Assay
This protocol outlines the steps to determine the inhibitory activity of DNJ and its derivatives against α-glucosidase.
Materials:
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α-Glucosidase solution (e.g., from baker's yeast) in potassium phosphate (B84403) buffer (0.1 M, pH 6.8)
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p-Nitrophenyl-α-D-glucopyranoside (pNPG) solution (5 mM) in the same buffer
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1-Deoxynojirimycin (DNJ) or test compound solution at various concentrations
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Sodium carbonate (Na₂CO₃) solution (0.1 M)
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96-well microplate
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Microplate reader
Procedure:
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Assay Setup:
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In a 96-well plate, add 50 µL of potassium phosphate buffer (for control) or 50 µL of varying concentrations of the test compound.
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Add 50 µL of the α-glucosidase solution to all wells except for the blanks.
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Add 50 µL of potassium phosphate buffer to the blank wells.
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Pre-incubation: Pre-incubate the plate at 37 °C for 5-15 minutes.
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Reaction Initiation: Initiate the reaction by adding 50 µL of the pNPG substrate solution to each well.
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Incubation: Incubate the plate at 37 °C for a defined period (e.g., 20-30 minutes).
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Reaction Termination: Stop the reaction by adding 50 µL of the Na₂CO₃ solution.
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Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
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Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100
Signaling Pathways and Mechanisms of Action
Inhibition of N-linked Glycan Processing
One of the primary antiviral mechanisms of DNJ is the inhibition of α-glucosidases I and II in the endoplasmic reticulum (ER). These enzymes are crucial for the proper folding of viral glycoproteins. By inhibiting these enzymes, DNJ disrupts the trimming of glucose residues from N-linked glycans, leading to misfolded glycoproteins and the production of non-infectious viral particles.
Activation of Insulin (B600854) Signaling Pathway
DNJ has been shown to improve insulin sensitivity by activating the insulin signaling pathway in skeletal muscle. This involves the phosphorylation of key proteins in the PI3K/AKT pathway, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.
